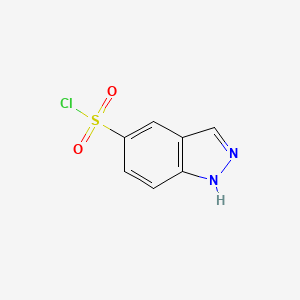

1H-Indazole-5-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2S/c8-13(11,12)6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNCNPVNTFTJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626542 | |

| Record name | 1H-Indazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599183-35-4 | |

| Record name | 1H-Indazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Basic Properties of 1H-Indazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1H-Indazole-5-sulfonyl chloride, a key heterocyclic building block in medicinal chemistry. It details the compound's fundamental properties, reactivity, synthetic applications, and safety protocols, designed to support professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a solid, reactive compound valued for its bifunctional nature, incorporating both a privileged indazole scaffold and a highly reactive sulfonyl chloride group. While extensive experimental data such as melting and boiling points are not provided by major commercial suppliers, a significant amount of structural and computed data is available.[1] Researchers are advised to determine specific physical properties empirically.[1]

The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 599183-35-4 | [2][3] |

| Molecular Formula | C₇H₅ClN₂O₂S | [1][2][3] |

| Molecular Weight | 216.64 g/mol | [1][3] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [3] |

| SMILES | O=S(C1=CC2=C(NN=C2)C=C1)(Cl)=O | [3] |

| InChI Key | OHNCNPVNTFTJLX-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 62.82 Ų | [3] |

| LogP (Computed) | 1.4904 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 1 | [3] |

Reactivity and Synthetic Profile

The primary utility of this compound in organic synthesis stems from the high reactivity of the sulfonyl chloride (-SO₂Cl) functional group. This group serves as an excellent electrophile, readily reacting with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[4][5] This reaction is fundamental in medicinal chemistry for covalently linking the indazole core to other molecular fragments.

The indazole ring itself is a robust aromatic system that can undergo further functionalization, such as N-alkylation, under appropriate conditions. The combination of these two features makes this compound a versatile intermediate for building complex molecular architectures.[6]

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. pschemicals.com [pschemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 5. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 1H-Indazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 1H-Indazole-5-sulfonyl chloride, a key heterocyclic building block. Indazole-based compounds are prominent in medicinal chemistry due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2] this compound, in particular, serves as a crucial intermediate for the synthesis of novel sulfonamide derivatives, leveraging the reactivity of the sulfonyl chloride group to create diverse molecular libraries for drug discovery.[1][3]

Core Physicochemical Properties

This compound is a solid compound at room temperature. Its core properties, essential for handling, reaction setup, and computational modeling, are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 599183-35-4 | [5] |

| Molecular Formula | C₇H₅ClN₂O₂S | [4][5] |

| Molecular Weight | 216.64 g/mol | [5] |

| Appearance | Solid | |

| Purity | ≥95% | [5] |

| SMILES | O=S(C1=CC2=C(NN=C2)C=C1)(Cl)=O | [5] |

| InChI Key | OHNCNPVNTFTJLX-UHFFFAOYSA-N | |

| Topological Polar Surface Area (TPSA) | 62.82 Ų | [5] |

| LogP (Computed) | 1.4904 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 1 | [5] |

| Storage Conditions | 4°C, sensitive to moisture | [5] |

Spectral Information

Full spectral datasets are critical for the structural confirmation of this compound. While specific spectra for this exact compound are not detailed in the provided search results, chemical suppliers like ChemicalBook indicate the availability of datasets including ¹H NMR, ¹³C NMR, IR, and MS for this compound.[6] For related indazole-sulfonamide structures, characteristic IR stretching bands for the sulfonyl group (SO₂) are observed around 1170 cm⁻¹ and 1345 cm⁻¹.[1]

Stability and Reactivity

The sulfonyl chloride functional group defines the reactivity profile of this molecule.

Stability:

-

Moisture Sensitivity: this compound is moisture-sensitive and reacts violently with water.[7] This reaction liberates toxic and acidic gases, such as hydrogen chloride.[7] Therefore, it must be handled and stored under inert, anhydrous conditions.

-

Thermal Stability: The compound is stable under normal storage conditions, but thermal decomposition can release hazardous vapors including nitrogen oxides (NOx), sulfur oxides, carbon oxides, and hydrogen chloride gas.[7][8]

Reactivity:

-

Incompatible Materials: It is incompatible with strong oxidizing agents, bases, amines, and reducing agents.[7]

-

Nucleophilic Substitution: The primary mode of reactivity is nucleophilic attack at the electrophilic sulfur atom, leading to the displacement of the chloride. This makes it an excellent precursor for synthesizing sulfonamides (with amines), sulfonate esters (with alcohols), and sulfonic acids (with water).

Caption: Reactivity of this compound with common nucleophiles.

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound was not found, a representative procedure can be derived from established methods for preparing aryl sulfonyl chlorides. The most common method involves the direct chlorosulfonation of the corresponding arene.

A. Representative Synthesis via Chlorosulfonation

This protocol describes the reaction of 1H-indazole with chlorosulfonic acid. This is a hazardous reaction and must be performed with extreme caution in a well-ventilated fume hood by trained personnel.

-

Materials:

-

1H-Indazole

-

Chlorosulfonic acid (ClSO₃H)

-

Crushed ice

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a gas outlet connected to a scrubber (to neutralize evolving HCl gas), cool chlorosulfonic acid (approx. 4-5 equivalents) to 0°C in an ice-salt bath.

-

Add 1H-indazole (1 equivalent) portion-wise to the stirred, cold chlorosulfonic acid, ensuring the temperature does not rise above 5-10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by TLC.

-

Once the reaction is complete, cool the mixture again in an ice bath and very carefully pour it onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and releases large volumes of HCl gas.

-

The solid product, this compound, will precipitate.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.

-

For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane, washed with a saturated sodium bicarbonate solution (to neutralize residual acid) followed by brine, dried over anhydrous sulfate, and concentrated in vacuo.

-

If necessary, the product can be purified by column chromatography on silica gel.

-

Caption: General workflow for the synthesis and purification of aryl sulfonyl chlorides.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile intermediate. Its primary application is in the synthesis of 1H-indazole-5-sulfonamides. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents.

By reacting this compound with a diverse panel of primary or secondary amines, researchers can readily generate libraries of novel indazole-sulfonamide compounds. These compounds can then be screened for various biological activities. For instance, indazole-based sulfonamides have been investigated as potential MAPK1 kinase inhibitors for cancer treatment.[1] The indazole core provides a rigid scaffold for molecular recognition, while the sulfonamide linker allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[1][2]

References

- 1. mdpi.com [mdpi.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 1H-indazole-4-sulfonyl chloride [smolecule.com]

- 4. pschemicals.com [pschemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound(599183-35-4) 1H NMR [m.chemicalbook.com]

- 7. fishersci.ie [fishersci.ie]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1H-Indazole-5-sulfonyl chloride (CAS Number: 599183-35-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Indazole-5-sulfonyl chloride, a key building block in medicinal chemistry. This document consolidates essential physicochemical data, detailed experimental protocols, and explores its application in the development of targeted therapeutics, particularly kinase inhibitors.

Core Data Presentation

The following table summarizes the key quantitative data for this compound, facilitating easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 599183-35-4 | |

| Molecular Formula | C₇H₅ClN₂O₂S | |

| Molecular Weight | 216.64 g/mol | |

| Appearance | Solid | |

| Purity | ≥95% | |

| Storage Temperature | 2-8°C | |

| Boiling Point | 419.4 °C at 760 mmHg (Predicted) | |

| Melting Point | No data available | |

| Density | 1.644 g/cm³ (Predicted) | |

| Solubility | No data available | |

| InChI Key | OHNCNPVNTFTJLX-UHFFFAOYSA-N | |

| SMILES | O=S(C1=CC2=C(NN=C2)C=C1)(Cl)=O |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion to a sulfonamide derivative are presented below. These protocols are based on established chemical principles and published procedures for analogous compounds.

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via the chlorosulfonation of 1H-indazole.

Materials:

-

1H-Indazole

-

Chlorosulfonic acid

-

Thionyl chloride

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1H-indazole. Anhydrous dichloromethane is added as a solvent. The flask is cooled to 0°C in an ice bath.

-

Chlorosulfonation: Chlorosulfonic acid is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5°C. The reaction mixture is stirred at this temperature for 2-3 hours.

-

Conversion to Sulfonyl Chloride: Thionyl chloride is then added dropwise to the reaction mixture at 0°C. The mixture is allowed to warm to room temperature and then refluxed for 4-6 hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Synthesis of a 1H-Indazole-5-sulfonamide Derivative

This protocol outlines the general procedure for the reaction of this compound with a primary or secondary amine to form a sulfonamide.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline)

-

Triethylamine or other suitable base

-

Dichloromethane (DCM) or other aprotic solvent

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, the desired amine is dissolved in an anhydrous aprotic solvent such as dichloromethane. A base, such as triethylamine, is added to the solution.

-

Sulfonylation: A solution of this compound in the same solvent is added dropwise to the amine solution at 0°C. The reaction mixture is then stirred at room temperature for 12-24 hours.

-

Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude sulfonamide is purified by recrystallization or column chromatography.

Applications in Drug Discovery: Targeting Signaling Pathways

This compound is a valuable scaffold for the synthesis of kinase inhibitors. The sulfonamide linkage, formed by reacting the sulfonyl chloride with an appropriate amine, is a common feature in many kinase inhibitors. These inhibitors can target various signaling pathways implicated in diseases like cancer.

MAPK Signaling Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers. Indazole-based sulfonamides have been shown to inhibit kinases within this pathway, such as MAPK1 (ERK2).[3]

Caption: Inhibition of the MAPK signaling pathway by a 1H-Indazole-5-sulfonamide derivative.

PLK4 Signaling Pathway Inhibition

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[4][5] Inhibitors of PLK4 are being investigated as potential anti-cancer agents. The indazole scaffold is a promising core for the development of PLK4 inhibitors.

Caption: Inhibition of PLK4-mediated centriole duplication by a 1H-Indazole-5-sulfonamide derivative.

ASK1 Signaling Pathway Inhibition

Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the stress-response pathway that can lead to inflammation and apoptosis.[6][7] Inhibiting ASK1 is a therapeutic strategy for various diseases, including inflammatory conditions and neurodegenerative disorders. Indazole derivatives have been designed as potent ASK1 inhibitors.

Caption: Inhibition of the ASK1 stress-response pathway by a 1H-Indazole-5-sulfonamide derivative.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[8][9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[10] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS).[8]

References

- 1. researchgate.net [researchgate.net]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemicalbook.com [chemicalbook.com]

- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1H-Indazole-5-sulfonyl chloride: Molecular Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazole-5-sulfonyl chloride is a key heterocyclic building block in medicinal chemistry, primarily utilized as a reactive intermediate for the synthesis of a diverse range of sulfonamide derivatives. The indazole scaffold is a well-recognized pharmacophore present in numerous kinase inhibitors, and the sulfonyl chloride moiety provides a versatile handle for chemical elaboration. This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for this compound. Furthermore, it delves into its application in the development of kinase inhibitors, with a focus on the MAPK/ERK and ASK1 signaling pathways, and outlines a general experimental workflow for the synthesis and evaluation of its derivatives.

Molecular Structure and Properties

This compound possesses a bicyclic aromatic structure, consisting of a benzene ring fused to a pyrazole ring, with a sulfonyl chloride group attached at the 5-position. The presence of the electron-withdrawing sulfonyl chloride group and the fused aromatic system dictates its chemical reactivity and physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and use in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₂S | --INVALID-LINK--[1] |

| Molecular Weight | 216.64 g/mol | --INVALID-LINK--[2] |

| CAS Number | 599183-35-4 | --INVALID-LINK--[1] |

| Appearance | Solid (predicted) | --INVALID-LINK--[2] |

| SMILES | O=S(C1=CC2=C(NN=C2)C=C1)(Cl)=O | --INVALID-LINK--[1] |

| InChI Key | OHNCNPVNTFTJLX-UHFFFAOYSA-N | --INVALID-LINK--[2] |

Spectral Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the indazole ring. The exact chemical shifts and coupling constants would be influenced by the position of the sulfonyl chloride group. For comparison, the related compound 5-chloro-1H-indazole shows aromatic protons in this region.[3]

-

¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms of the indazole ring. The carbon atom attached to the sulfonyl chloride group would be significantly deshielded. Data for 5-chloro-1H-indazole can provide an estimation of the chemical shifts for the carbon skeleton.[3]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the sulfonyl chloride group. Strong asymmetric and symmetric stretching vibrations for the S=O bonds are typically observed in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[4] Additionally, bands corresponding to N-H stretching of the indazole ring (around 3100-3300 cm⁻¹) and C=C and C=N stretching of the aromatic rings would be present.

1.2.3. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (216.64 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) would be expected. Fragmentation patterns would likely involve the loss of the sulfonyl chloride group or cleavage of the indazole ring.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and commonly employed synthetic strategy for analogous aryl sulfonyl chlorides involves a two-step process starting from the parent heterocycle, 1H-indazole.[5]

Synthetic Workflow

The proposed synthesis involves the sulfonation of 1H-indazole to form 1H-indazole-5-sulfonic acid, followed by chlorination to yield the desired sulfonyl chloride.

Experimental Protocols

Step 1: Synthesis of 1H-Indazole-5-sulfonic acid

This step involves the electrophilic sulfonation of the indazole ring. The position of sulfonation is directed by the electronic properties of the heterocyclic system.

-

Materials: 1H-Indazole, Chlorosulfonic acid.

-

Procedure:

-

In a fume hood, carefully add 1H-indazole portion-wise to an excess of stirred chlorosulfonic acid (typically 3-5 molar equivalents) in a reaction vessel equipped with a stirrer and a gas outlet to vent the evolved HCl gas.

-

Maintain the temperature of the reaction mixture below 20 °C during the addition using an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or gently heat to ensure complete sulfonation. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring to precipitate the 1H-indazole-5-sulfonic acid.

-

The solid product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

-

Step 2: Synthesis of this compound

The sulfonic acid is then converted to the more reactive sulfonyl chloride.

-

Materials: 1H-Indazole-5-sulfonic acid, Thionyl chloride or Phosphorus pentachloride, and a suitable solvent (e.g., dichloromethane or chloroform).

-

Procedure:

-

Suspend 1H-indazole-5-sulfonic acid in a dry, inert solvent such as dichloromethane.

-

Slowly add an excess of thionyl chloride (or phosphorus pentachloride) to the suspension. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

-

The reaction mixture is typically heated to reflux for several hours until the evolution of HCl and SO₂ gases ceases.

-

After cooling to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Applications in Drug Discovery: Kinase Inhibitors

The indazole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[6][7] this compound serves as a crucial intermediate for the synthesis of indazole-based sulfonamides, which can act as potent and selective kinase inhibitors.

General Reaction Scheme for Sulfonamide Synthesis

The highly electrophilic sulfur atom of the sulfonyl chloride readily reacts with primary or secondary amines to form stable sulfonamides.[8]

Targeting Kinase Signaling Pathways

Indazole-based compounds have been shown to inhibit various kinases involved in cancer cell proliferation and survival, including those in the MAPK/ERK and ASK1 signaling pathways.[9][10]

3.2.1. MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell growth, differentiation, and survival.[11] Dysregulation of this pathway is a common feature of many cancers. Indazole-sulfonamide derivatives can be designed to target components of this pathway, such as MAPK1 (ERK2).[6]

3.2.2. ASK1 Signaling Pathway

Apoptosis Signal-regulating Kinase 1 (ASK1) is a key mediator of cellular stress responses that can lead to inflammation and apoptosis.[12][13] Inhibitors of ASK1 are being investigated for various diseases, including cancer and inflammatory conditions. Indazole derivatives have shown promise as ASK1 inhibitors.[9]

Experimental Workflow in Drug Development

The development of novel kinase inhibitors based on the this compound scaffold typically follows a structured workflow from synthesis to biological evaluation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel sulfonamide derivatives with potential applications in drug discovery, particularly as kinase inhibitors. While specific experimental data for the compound itself is limited in publicly accessible literature, its synthesis can be reliably approached through established methods of sulfonation and chlorination of the parent indazole. The resulting sulfonamides can be effectively employed to probe and inhibit key signaling pathways implicated in cancer and other diseases, such as the MAPK/ERK and ASK1 pathways. The structured workflow from synthesis to biological evaluation provides a clear roadmap for the development of new therapeutic agents based on this important scaffold. Further research into the synthesis and characterization of this compound would be beneficial to the scientific community.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. Buy 1H-indazole-4-sulfonyl chloride [smolecule.com]

- 6. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-Indole-5-sulfonyl chloride|CAS 1094209-33-2 [benchchem.com]

- 9. Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 1H-Indazole-5-sulfonyl Chloride in the Synthesis of Bioactive Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazole-5-sulfonyl chloride is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of a diverse array of biologically active sulfonamide derivatives. While not possessing a direct mechanism of action in a biological context itself, its true value lies in the highly reactive sulfonyl chloride moiety. This functional group serves as a versatile anchor for introducing the indazole scaffold into novel molecular architectures, leading to the development of potent enzyme inhibitors and other therapeutic agents. This technical guide elucidates the chemical reactivity of this compound, details the synthesis of its derivatives, and explores the mechanisms of action of these subsequent bioactive molecules, with a focus on their roles as kinase inhibitors.

Core Chemical Reactivity: The "Mechanism of Action" of a Synthetic Intermediate

The primary "mechanism of action" of this compound is its chemical reactivity, specifically the susceptibility of the sulfonyl chloride group to nucleophilic attack. This reactivity is the cornerstone of its utility in drug discovery, enabling the facile synthesis of a wide range of indazole-5-sulfonamides.

The key reaction is the sulfonylation of primary or secondary amines to form stable sulfonamide linkages. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

This synthetic versatility allows for the systematic modification of the substituent attached to the sulfonamide nitrogen, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

Synthesis of Bioactive Indazole-5-Sulfonamide Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, and its incorporation into molecules often imparts desirable pharmacological properties.[1][2] Derivatives of 1H-indazole have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1]

A common strategy for synthesizing bioactive indazole-sulfonamides involves the reaction of a substituted indazole with a sulfonyl chloride, or vice versa. While direct examples starting from this compound are not extensively detailed in readily available literature, the following sections describe the synthesis and activity of structurally related indazole sulfonamides, providing a blueprint for the potential applications of this versatile reagent.

Synthesis of Indazole-Sulfonamides as MAPK1 Inhibitors

One exemplary study showcases the synthesis of indazole-based sulfonamides as potential inhibitors of Mitogen-Activated Protein Kinase 1 (MAPK1), a key enzyme in cancer signaling pathways.[3] Although this study utilizes a substituted 5-nitroindazole and 2-chloro-5-methoxybenzene-1-sulfonyl chloride, the synthetic principles are directly applicable.

Experimental Protocol: General Synthesis of an Indazole-Sulfonamide Derivative [3]

-

Deprotonation of Indazole: To a stirred solution of a substituted 1H-indazole (1 equivalent) in dry N,N-dimethylformamide (DMF) at 0 °C, sodium hydride (NaH) (8 equivalents) is added dropwise. The reaction mixture is stirred for 30 minutes to allow for the formation of the sodium salt of the indazole.

-

Sulfonylation: The desired sulfonyl chloride (2 equivalents) is then added to the reaction mixture.

-

Reaction Progression: The reaction is allowed to proceed at room temperature for 6 hours, with progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched and extracted. The crude product is then purified by column chromatography to yield the desired N-sulfonylated indazole derivative.

This general procedure can be adapted for the reaction of this compound with a variety of amines to generate a library of novel sulfonamide compounds.

Mechanism of Action of Bioactive Indazole-5-Sulfonamide Derivatives

The biological mechanism of action of compounds derived from this compound is entirely dependent on the final molecular structure. A prominent theme in the biological activity of indazole derivatives is the inhibition of protein kinases.[4]

Inhibition of MAPK1 Signaling Pathway

As previously mentioned, indazole-sulfonamides have been investigated as inhibitors of MAPK1 (also known as ERK2).[3] MAPK1 is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers. Inhibition of MAPK1 can block downstream signaling events that promote cell proliferation, survival, and differentiation.

Molecular docking studies of a synthesized indazole-sulfonamide derivative with MAPK1 revealed a strong binding affinity to the kinase's active site.[3] The binding energy for one such derivative was calculated to be -7.55 Kcal/mol, and this affinity was further enhanced to -8.34 Kcal/mol upon reduction of a nitro group to an amine, highlighting the importance of specific functional groups for target engagement.[3]

Below is a DOT script representation of a simplified MAPK signaling pathway and the point of inhibition by an indazole-sulfonamide derivative.

Inhibition of Other Kinases

Derivatives of the indazole scaffold have been identified as inhibitors of a range of other protein kinases, including:

-

Polo-like Kinase 4 (PLK4): N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized and shown to be potent inhibitors of PLK4, a key regulator of centriole duplication and mitosis. One such derivative exhibited an IC50 of 0.1 nM against PLK4.[4]

-

PIM Kinases: Indazole derivatives are being explored as pan-Pim kinase inhibitors for the treatment of hematologic cancers.[5]

The general workflow for identifying and characterizing such kinase inhibitors is depicted in the following diagram.

Quantitative Data on Indazole-Sulfonamide Derivatives

The following table summarizes the inhibitory activities of various indazole-sulfonamide derivatives against their respective kinase targets. It is important to note that these compounds are not necessarily synthesized directly from this compound but represent the types of bioactive molecules that can be accessed through indazole sulfonamide chemistry.

| Compound Class | Target Kinase | IC50 Value | Reference |

| N-(1H-indazol-6-yl)benzenesulfonamide Derivative | PLK4 | 0.1 nM | [4] |

| Indazole-based Sulfonamide | MAPK1 | -7.55 to -8.34 Kcal/mol (Binding Energy) | [3] |

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel, biologically active sulfonamide derivatives. Its primary role in medicinal chemistry is that of a synthetic scaffold, enabling the introduction of the pharmacologically important indazole nucleus into a wide range of molecular structures. The resulting indazole-5-sulfonamides have shown significant promise as potent inhibitors of various protein kinases, highlighting the potential of this compound class in the development of new therapeutic agents, particularly in the field of oncology. Further exploration of the chemical space accessible from this compound is warranted to uncover new drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]

- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-Azaindazole (GNE-955) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1H-Indazole Derivatives: A Comprehensive Technical Guide

The 1H-indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for the diverse and potent biological activities of its derivatives. As the more thermodynamically stable tautomer compared to 2H-indazole, the 1H-indazole core is a key component in numerous synthetic compounds with a wide array of pharmacological properties.[1][2] These properties include anticancer, anti-inflammatory, antimicrobial, antiviral, and neurological activities.[1][3] The therapeutic relevance of this scaffold is underscored by the clinical success of drugs such as the anticancer agents niraparib and pazopanib, both of which feature the 1H-indazole core.[1] This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biological activities of substituted 1H-indazole compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

1H-indazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects across a range of human cancer cell lines.[4][5][6] Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer progression, such as the p53/MDM2 and MAPK pathways.[7][8]

Data Presentation: In Vitro Anticancer Activity of 1H-Indazole Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for representative 1H-indazole derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colon) | 14.3 ± 4.4 | [4][5] |

| MRC5 (Normal Lung Fibroblast) | >100 | [4][5] | |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) | FaDu (Hypopharyngeal) | Potent (Specific value not provided) | [7] |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [8][9] |

| HEK-293 (Normal Embryonic Kidney) | 33.2 | [8][9] | |

| Compound 82a (Pim-1/2/3 inhibitor) | Pim-1 (Enzyme) | 0.0004 | [1] |

| Pim-2 (Enzyme) | 0.0011 | [1] | |

| Pim-3 (Enzyme) | 0.0004 | [1] | |

| KMS-12-BM (Cell-based) | 1.4 | [1] | |

| Entrectinib (ALK inhibitor) | ALK (Enzyme) | 0.012 | [1] |

| Compound 109 (EGFR inhibitor) | EGFR T790M (Enzyme) | 0.0053 | [1] |

| EGFR (Enzyme) | 0.0083 | [1] | |

| Compound 99 (FGFR1 inhibitor) | FGFR1 (Enzyme) | 0.0029 | [1] |

| Cellular Assay | 0.0405 | [1] | |

| Compound 120 (IDO1 inhibitor) | IDO1 (Enzyme) | 5.3 | [1] |

| Lonidamine | - | - | [10] |

| Gamendazole | - | - | [10] |

Signaling Pathways in Cancer

p53/MDM2 Signaling Pathway

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress.[10][11] Its activity is negatively regulated by the oncoprotein Murine Double Minute 2 (MDM2), which promotes p53 degradation.[6][12] Some 1H-indazole derivatives have been shown to disrupt the p53-MDM2 interaction, leading to p53 activation and subsequent apoptosis in cancer cells.[8][9]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that transduces extracellular signals to intracellular responses, regulating cell proliferation, differentiation, and survival.[13][14][15] Dysregulation of the MAPK pathway, often through mutations in components like RAS and BRAF, is a common feature in many cancers.[3][14] Certain 1H-indazole derivatives can selectively inhibit kinases within this pathway, such as ERK, thereby blocking downstream signaling and inhibiting tumor growth.[7]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][16]

-

Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[16] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured. The intensity of the color is directly proportional to the number of viable cells.[4][9]

-

Materials:

-

1H-indazole derivative (test compound)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well flat-bottom microplates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the 1H-indazole derivative in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate the plate for 3-4 hours at 37°C, protected from light.[17]

-

Formazan Solubilization: Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[9]

-

Absorbance Measurement: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Western Blot for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins, such as those involved in apoptosis, within a cell lysate.[18]

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against proteins of interest (e.g., cleaved caspases, Bcl-2 family proteins). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[19]

-

Procedure:

-

Cell Lysis: After treatment with the 1H-indazole derivative, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[20]

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[18]

-

Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18][20]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands can be quantified using densitometry software.

-

Anti-inflammatory Activity

Several 1H-indazole derivatives have been reported to possess significant anti-inflammatory properties.[13] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[21][22][23]

Data Presentation: Anti-inflammatory Activity of 1H-Indazole Derivatives

| Compound | Assay | Activity | Reference |

| 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole (1a) | Carrageenan-induced rat paw edema | Significant inhibition of edema at 30 mg/kg, comparable to etoricoxib | [13] |

| BDF (difluorophenyl-containing derivative) | Molecular Docking (COX-2) | Binding energy: 9.11 kcal/mol | [21][22] |

| para-toulene containing derivative | Molecular Docking (COX-2) | Binding energy: 8.80 kcal/mol | [21][22] |

| 4-methoxyphenyl containing derivative | Molecular Docking (COX-2) | Binding energy: 8.46 kcal/mol | [21][22] |

| Bendazac | - | Commercially available anti-inflammatory drug | [1] |

| Benzydamine | - | Commercially available anti-inflammatory drug | [1][24] |

Signaling Pathway in Inflammation

COX-2 Signaling Pathway

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2][23] The COX-2 isoform is inducible and its expression is upregulated at sites of inflammation.[22][23] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform.[22][23]

Experimental Protocol

Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds against acute inflammation.[25][26][27]

-

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[26]

-

Materials:

-

1H-indazole derivative (test compound)

-

Sprague Dawley or Wistar rats

-

Carrageenan (1% suspension in sterile saline)

-

Standard anti-inflammatory drug (e.g., indomethacin or etoricoxib)

-

Vehicle (e.g., saline, Tween-80 solution)

-

Plethysmometer

-

-

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups (e.g., vehicle control, standard drug, and different doses of the test compound).

-

Compound Administration: Administer the test compound and the standard drug (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.[25]

-

Induction of Edema: Measure the initial volume of the right hind paw of each rat using a plethysmometer (baseline volume). Inject 100 µL of 1% carrageenan suspension into the subplantar region of the right hind paw.[25]

-

Measurement of Paw Volume: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[25][28]

-

Data Analysis: The degree of edema is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

-

Antimicrobial Activity

1H-indazole derivatives have also been investigated for their activity against a variety of pathogenic microorganisms, including bacteria and fungi.[3][11][29]

Data Presentation: Antimicrobial Activity of 1H-Indazole Derivatives

| Compound | Microorganism | Activity (Zone of Inhibition in mm) | Reference |

| Compound 66 | Bacillus subtilis | 22 | [3] |

| Escherichia coli | 46 | [3] | |

| Compound 76 | Aspergillus niger | 19.4 | [3] |

| Staphylococcus aureus | 17.4 | [3] |

Experimental Protocol

Disc Diffusion Method

The disc diffusion (Kirby-Bauer) method is a standard, qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[29][30][31]

-

Principle: A paper disc impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a test bacterium. The compound diffuses from the disc into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth (zone of inhibition) will form around the disc. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[29][32]

-

Materials:

-

1H-indazole derivative (test compound)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper discs (6 mm diameter)

-

Sterile saline or broth

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator

-

-

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a pure culture in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[31]

-

Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate uniformly in three directions to ensure confluent growth.[31]

-

Disc Application: Prepare discs by impregnating them with a known concentration of the 1H-indazole derivative dissolved in a suitable solvent. Allow the solvent to evaporate completely. Aseptically place the impregnated discs onto the surface of the inoculated MHA plate using sterile forceps. Gently press the discs to ensure complete contact with the agar.[32]

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[33]

-

Result Interpretation: After incubation, measure the diameter of the zone of inhibition (including the disc) in millimeters. The size of the zone indicates the susceptibility of the bacterium to the compound.

-

Neurological Activity

The 1H-indazole scaffold is present in compounds with activity against various targets in the central nervous system, suggesting their potential for treating neurological disorders such as Parkinson's disease, Alzheimer's disease, and mood disorders.[23][34][35] These derivatives often act by inhibiting key enzymes like monoamine oxidase (MAO), glycogen synthase kinase 3 (GSK-3), and c-Jun N-terminal kinase 3 (JNK3).[23][34][36]

Data Presentation: Neurological Activity of 1H-Indazole Derivatives

| Compound/Target | Disease Relevance | Activity | Reference |

| MAO Inhibitors | Parkinson's, Depression | Inhibition of monoamine oxidase | [34][35] |

| GSK-3 Inhibitors | Alzheimer's, Mood Disorders | Inhibition of Glycogen synthase kinase 3 | [23][34] |

| LRRK2 Inhibitors | Parkinson's Disease | Inhibition of Leucine-rich repeat kinase 2 | [23][34] |

| JNK3 Inhibitors | Parkinson's Disease, Neurodegeneration | Selective inhibition of JNK3 isoform | [36] |

| 6-Hydroxy-1H-indazole | Parkinson's Disease Model | Neuroprotective, decreased loss of dopaminergic neurons | [19] |

Signaling Pathway in Neurological Disorders

GSK-3 Signaling Pathway

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including neuronal development, plasticity, and survival.[8][37] Hyperactivation of GSK-3 has been implicated in the pathogenesis of several neurodegenerative diseases.[1][8] For example, in Alzheimer's disease, GSK-3 is involved in the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, and it also influences the processing of amyloid precursor protein (APP).[21][38] Inhibition of GSK-3 by 1H-indazole derivatives represents a promising therapeutic approach for these conditions.[23][34]

Conclusion

The 1H-indazole scaffold continues to be a highly valuable and versatile platform in the design and development of new therapeutic agents. The derivatives of this heterocyclic system exhibit a remarkable breadth of biological activities, targeting key molecular players in complex diseases such as cancer, inflammation, microbial infections, and neurological disorders. The ability to systematically modify the core structure allows for the fine-tuning of activity and selectivity, as demonstrated by the numerous potent and specific inhibitors identified to date. This guide provides a foundational overview of the current landscape, highlighting the significant potential of 1H-indazole derivatives. Future research, focusing on structure-activity relationship (SAR) optimization, elucidation of novel mechanisms of action, and preclinical development, will undoubtedly lead to the discovery of new and improved 1H-indazole-based therapies.

References

- 1. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchhub.com [researchhub.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Targeting MDM2-p53 Interaction for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. GSK3 Function in the Brain during Development, Neuronal Plasticity, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adventures with the MAPK pathway - The Cancer Researcher [magazine.eacr.org]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. MTT Assay [protocols.io]

- 18. benchchem.com [benchchem.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 23. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 26. inotiv.com [inotiv.com]

- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 28. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 31. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 32. files01.core.ac.uk [files01.core.ac.uk]

- 33. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 34. benchchem.com [benchchem.com]

- 35. canvaxbiotech.com [canvaxbiotech.com]

- 36. Alarmins and c-Jun N-Terminal Kinase (JNK) Signaling in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. GSK-3 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have positioned it as a cornerstone in the design of a multitude of clinically successful and promising therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of the indazole scaffold in drug discovery, detailing its synthesis, mechanism of action across various target classes, structure-activity relationships (SAR), and the experimental methodologies used in its evaluation.

Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of kinases, enzymes involved in DNA repair, and various other cellular targets implicated in cancer, inflammation, and other diseases. The scaffold's ability to act as a bioisostere for other key aromatic systems, such as indole and phenol, further enhances its utility in drug design, allowing for the optimization of pharmacokinetic and pharmacodynamic properties. This guide will delve into the technical details that underscore the significance of the indazole core, with a focus on providing actionable data and protocols for researchers in the field.

Physicochemical Properties and Privileged Nature

The indazole ring system exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. This structural feature, combined with its aromaticity, provides a rigid framework for the precise spatial orientation of substituents. The presence of two nitrogen atoms allows for a rich array of intermolecular interactions, including hydrogen bonding (both as a donor and an acceptor), which is critical for target binding.

The indazole moiety is considered a privileged scaffold due to its repeated appearance in bioactive compounds targeting diverse protein families. Its key attributes include:

-

Bioisosterism: Indazole can serve as a bioisostere for indole, a common motif in biologically active molecules. Unlike indole, indazole possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially improving target affinity and selectivity. It can also replace the metabolically labile phenol group, often leading to an improved pharmacokinetic profile.

-

Hinge-Binding Motif: In the context of kinase inhibition, the indazole core has proven to be an exceptional "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition.

-

Synthetic Tractability: A wide array of synthetic methodologies has been developed for the construction and functionalization of the indazole nucleus, allowing for the generation of diverse chemical libraries for SAR studies.

Synthesis of Indazole-Containing Drugs

The versatility of the indazole scaffold is underscored by the numerous synthetic routes developed for its incorporation into complex drug molecules. Below are detailed experimental protocols for the synthesis of two prominent FDA-approved indazole-containing drugs: Pazopanib and Niraparib.

Experimental Protocol: Synthesis of Pazopanib Hydrochloride

Pazopanib is a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. A common synthetic route is outlined below.

Step 1: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine

-

To a solution of 2,3-dimethyl-2H-indazol-6-amine (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO), add 2,4-dichloropyrimidine (1.1 equivalents) and a base like triethylamine (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.

Step 2: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

-

Dissolve N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add a base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

After stirring for 30 minutes, add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography to afford N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.

Step 3: Synthesis of Pazopanib Hydrochloride

-

In a reaction vessel, combine N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 equivalent) and 5-amino-2-methylbenzenesulfonamide (1.1 equivalents) in a solvent such as isopropyl alcohol.

-

Add a catalytic amount of 4M hydrochloric acid in isopropyl alcohol.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) for 10-12 hours.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Stir for an additional 30 minutes at room temperature, then filter the solid.

-

Wash the collected solid with the reaction solvent and dry under vacuum to yield Pazopanib hydrochloride.

Experimental Protocol: Synthesis of Niraparib Tosylate

Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.

Step 1: Synthesis of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

-

This chiral intermediate can be prepared through various asymmetric synthesis or resolution methods. A common approach involves the enantioselective reduction of a corresponding pyridine precursor followed by protection of the piperidine nitrogen with a Boc group.

Step 2: Synthesis of 2-(4-((S)-1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide (Boc-protected Niraparib)

-

A late-stage copper-catalyzed N-arylation is a key step. Combine 2H-indazole-7-carboxamide (1 equivalent), (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate (1.1 equivalents), a copper(I) catalyst (e.g., CuI), a ligand (e.g., N,N'-dimethylethylenediamine), and a base (e.g., K2CO3) in a suitable solvent like dioxane.

-

Heat the mixture under an inert atmosphere at reflux for 18-24 hours.

-

Cool the reaction, dilute with an organic solvent, and filter through celite to remove inorganic salts.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the Boc-protected Niraparib.

Step 3: Deprotection and Salt Formation to Yield Niraparib Tosylate

-

Dissolve the Boc-protected Niraparib (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add p-toluenesulfonic acid monohydrate (1.1 equivalents).

-

Heat the mixture to 60 °C and stir until the deprotection is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature to allow for crystallization of the product.

-

Filter the solid, wash with a cold solvent mixture, and dry under vacuum to obtain Niraparib tosylate.

Mechanism of Action and Signaling Pathways

Indazole-based drugs exert their therapeutic effects by modulating the activity of key cellular proteins. The following sections detail the mechanisms of action for Pazopanib and Niraparib, accompanied by diagrams of their respective signaling pathways.

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib primarily functions as an anti-angiogenic agent by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and blood vessel formation. Its main targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit. By binding to the ATP-binding pocket of these kinases, Pazopanib prevents their autophosphorylation and subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis and growth.

Caption: Pazopanib inhibits VEGFR and PDGFR signaling pathways.

Niraparib: A PARP Inhibitor

Niraparib is a potent inhibitor of Poly(ADP-ribose) polymerase enzymes, PARP-1 and PARP-2. These enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancer cells with defects in other DNA repair mechanisms, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the cells become heavily reliant on PARP-mediated repair for survival.

Niraparib exerts its cytotoxic effect through a dual mechanism:

-

Catalytic Inhibition: Niraparib binds to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and thereby inhibiting the recruitment of other DNA repair proteins to the site of damage.

-

PARP Trapping: Niraparib traps the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is highly cytotoxic, as it stalls replication forks, leading to the accumulation of double-strand breaks.

In HR-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis. This concept is known as synthetic lethality.

Caption: Niraparib induces synthetic lethality in HR-deficient cells.

Quantitative Data and Structure-Activity Relationships

The development of potent and selective indazole-based inhibitors relies heavily on systematic SAR studies. The following tables summarize key quantitative data for several indazole derivatives.

Table 1: IC50 Values of Indazole-Based Kinase Inhibitors

| Inhibitor | Target Kinase | IC50 (nM) | Assay Type / Context |

| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells |

| VEGFR2 | 0.2 | Cell-free / Endothelial Cells | |

| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells | |

| PDGFRβ | 1.6 | Endothelial Cells | |

| c-Kit | 1.7 | Endothelial Cells | |

| Pazopanib | VEGFR1 | 10 | Cell-free |

| VEGFR2 | 30 | Cell-free | |

| VEGFR3 | 47 | Cell-free | |

| PDGFRβ | 84 | Cell-free | |

| c-Kit | 74 - 140 | Cell-free | |

| Compound 30 | VEGFR-2 | 1.24 | Cell-free |

Data compiled from multiple sources.

Table 2: Pharmacokinetic Properties of Pazopanib and Niraparib

| Parameter | Pazopanib | Niraparib |

| Bioavailability | ~21-39% (highly variable) | ~73% |

| Time to Max. Conc. (Tmax) | 2-4 hours | 3 hours |

| Protein Binding | >99.9% | ~83% |

| Metabolism | Primarily CYP3A4 | Carboxylesterases |

| Half-life (t1/2) | ~30.9 hours | ~36 hours |

| Elimination | Primarily feces | Urine and feces |

Data compiled from preclinical and clinical studies.

Structure-Activity Relationship (SAR) Insights for Indazole-Based VEGFR Inhibitors:

-

Indazole Core: The 1H-indazole scaffold is crucial for hinge-binding to the ATP pocket of VEGFR-2.

-

Substitution at N1: Substitution at the N1 position with small alkyl or aryl groups is generally well-tolerated and can be used to modulate physicochemical properties.

-

Substitution at C3: The C3 position is often a key point for introducing linkers to connect to other pharmacophoric groups that occupy the solvent-exposed region of the kinase.

-

Substitution on the Benzene Ring: Modifications on the benzene portion of the indazole can influence selectivity and pharmacokinetic properties. For example, introducing a sulfonamide group can enhance solubility and provide additional interactions with the target.

Experimental Workflows and Protocols

This section provides detailed workflows and protocols for key experiments used in the evaluation of indazole-based inhibitors.

Workflow for Synthesis and Screening of Indazole-Based Kinase Inhibitors

Caption: General workflow for the development of indazole inhibitors.

Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol outlines a common method for determining the IC50 of an inhibitor against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound (indazole derivative) dissolved in DMSO

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

-

Microplate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these into the kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Reaction Setup: In each well of the microplate, add the following in order:

-

Kinase buffer

-

Test compound dilution (or DMSO for control wells)

-

VEGFR-2 enzyme (omit for negative control wells)

-

Substrate

-

-

Initiate Reaction: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection:

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a microplate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all other readings.

-

Normalize the data with the positive control (DMSO only) representing 100% kinase activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Protocol: Cell-Based Angiogenesis Assay (Tube Formation Assay)

This assay assesses the effect of an inhibitor on the ability of endothelial cells to form capillary-like structures.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or similar basement membrane extract

-

96-well culture plates

-

Test compound (indazole derivative)

-

Calcein AM (for visualization)

-

Fluorescence microscope

Procedure:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Polymerize the Matrigel by incubating at 37°C for 30-60 minutes.

-

Cell Seeding: Harvest HUVECs and resuspend them in a basal medium containing various concentrations of the test compound.

-

Incubation: Seed the HUVEC suspension onto the polymerized Matrigel. Incubate at 37°C in a CO2 incubator for 4-18 hours.

-

Visualization:

-

Remove the medium and gently wash the cells.

-

Stain the cells with Calcein AM for 30 minutes.

-

Visualize the tube formation using a fluorescence microscope.

-

-

Quantification:

-

Capture images of the tube networks.

-

Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).

-

Compare the results from treated wells to the vehicle control to determine the inhibitory effect of the compound.

-

Conclusion

The indazole scaffold has firmly established its position as a cornerstone of modern medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and ability to effectively interact with a diverse range of biological targets have led to the development of numerous life-saving therapies, particularly in the field of oncology. The successful examples of Pazopanib and Niraparib highlight the power of this privileged core in designing potent and selective inhibitors for complex diseases. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, the indazole scaffold is poised to remain a critical component in the armamentarium of drug discovery professionals, paving the way for the next generation of innovative medicines. This guide has provided a technical foundation for researchers to understand and leverage the potential of this remarkable heterocyclic system.

Spectroscopic Data and Analysis of 1H-Indazole-5-sulfonyl chloride: A Technical Guide

Introduction